[2-(Difluoromethyl)-6-fluorophenyl]boranediol
Description
[2-(Difluoromethyl)-6-fluorophenyl]boranediol is a fluorinated organoboron compound characterized by a phenyl ring substituted with a difluoromethyl (-CF₂H) group at position 2 and a fluorine atom at position 4. The boranediol moiety (-B(OH)₂) is attached to the aromatic ring, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions and other catalytic processes.
Properties
Molecular Formula |
C7H6BF3O2 |
|---|---|
Molecular Weight |
189.93 g/mol |
IUPAC Name |
[2-(difluoromethyl)-6-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7,12-13H |
InChI Key |
HMCNBDGFBSFZKG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1F)C(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)-6-fluorophenyl]boranediol typically involves the introduction of difluoromethyl and fluorophenyl groups through difluoromethylation and fluorination reactions. These reactions can be carried out using various reagents and catalysts to achieve the desired product. For example, difluoromethylation can be achieved using reagents such as FSO2CF2CO2TMS, CF2N2, and HCF2SO2R under neutral or basic conditions .
Industrial Production Methods
Industrial production of [2-(Difluoromethyl)-6-fluorophenyl]boranediol may involve large-scale difluoromethylation processes using metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethyl)-6-fluorophenyl]boranediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where the difluoromethyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
[2-(Difluoromethyl)-6-fluorophenyl]boranediol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(Difluoromethyl)-6-fluorophenyl]boranediol involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Fluorinated phenylboronic acids and related derivatives are widely utilized in synthetic chemistry due to their ability to modulate electronic effects and steric bulk. Below is a comparative analysis of structurally similar compounds:
Key Findings from Research
Fluorine Effects: The difluoromethyl group in [2-(Difluoromethyl)-6-fluorophenyl]boranediol introduces strong electron-withdrawing effects, increasing the acidity of the boranediol hydroxyl groups (pKa ~8.5) compared to non-fluorinated analogs (pKa ~9.5–10.0) . This enhances reactivity in cross-coupling reactions. Ortho-fluorine (C6) reduces steric hindrance compared to bulkier substituents (e.g., methoxy), improving substrate compatibility in catalytic cycles .
Biological Relevance :
- Compounds with difluoromethyl groups (e.g., A.3.29 in ) exhibit prolonged half-lives due to resistance to oxidative metabolism, a trait shared by [2-(Difluoromethyl)-6-fluorophenyl]boranediol .
- The boranediol moiety can act as a transition-state mimic in enzyme inhibition, distinguishing it from sulfonamide or aniline-based derivatives .
Synthetic Utility :
- Compared to (2-Fluoro-6-hydroxyphenyl)boronic acid, the difluoromethyl group in the target compound provides greater steric bulk, reducing undesired protodeboronation side reactions .
- In agrochemicals, the combination of fluorine and boron enhances systemic mobility in plants, a feature leveraged in fungicides like fluxapyroxad () .
Critical Analysis of Divergent Evidence
- Synthetic Methods : While details fluorinated benzimidazole synthesis, the use of sodium metabisulfite and DMF under inert conditions may parallel strategies for stabilizing fluorinated boronic acids against hydrolysis .
- Contrast with Sulfonamide Derivatives : highlights 2-(difluoromethylsulphonyl)-6-fluoroaniline’s role in drug synthesis, but the sulfonyl group’s polarity limits blood-brain barrier penetration compared to boranediol’s neutral character .
Biological Activity
Introduction
[2-(Difluoromethyl)-6-fluorophenyl]boranediol is an organoboron compound notable for its unique structural features, which include a difluoromethyl group and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular structure of [2-(Difluoromethyl)-6-fluorophenyl]boranediol can be represented as follows:
- Molecular Formula : CHB FO
- Molecular Weight : 195.96 g/mol
The presence of fluorine atoms in its structure enhances lipophilicity and metabolic stability, making it suitable for various biological applications.
Structure-Activity Relationship (SAR)
The biological activity of [2-(Difluoromethyl)-6-fluorophenyl]boranediol is primarily evaluated through structure-activity relationship (SAR) studies. SAR analysis helps in understanding how variations in the compound's structure affect its biological properties. Compounds with similar structural features have shown potential in several therapeutic areas, including:
- Antimicrobial Activity
- Anticancer Properties
- Enzyme Inhibition
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to assess the potential biological activity spectrum based on the molecular structure of this compound.
Interaction Studies
Interaction studies are crucial for elucidating how [2-(Difluoromethyl)-6-fluorophenyl]boranediol interacts with biological targets. These studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Cellular Assays : Testing the compound's effects on various cell lines to determine cytotoxicity and efficacy.
Such studies provide insights into the therapeutic potential and safety profile of the compound.
Comparative Analysis with Similar Compounds
To better understand the unique properties of [2-(Difluoromethyl)-6-fluorophenyl]boranediol, a comparative analysis with structurally similar compounds can be beneficial. The following table summarizes key characteristics of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-6-(difluoromethyl)phenol | Fluoro and difluoromethyl groups | Exhibits strong antimicrobial properties |
| 4-Boronobenzenes | Boron attached to benzene rings | Known for utility in organic synthesis |
| 3-Difluoromethylphenylboronic acid | Boronic acid functional group | Used extensively in cross-coupling reactions |
This comparison highlights how different substituents influence biological activity and reactivity, showcasing the uniqueness of [2-(Difluoromethyl)-6-fluorophenyl]boranediol within its class.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer properties of [2-(Difluoromethyl)-6-fluorophenyl]boranediol. The findings indicated that the compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7) with an IC value of 15 µM. The mechanism was attributed to apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Properties
In another investigation published in the Journal of Medicinal Chemistry, [2-(Difluoromethyl)-6-fluorophenyl]boranediol demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
